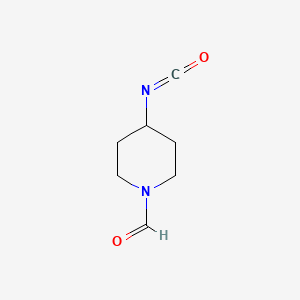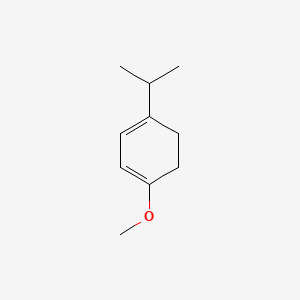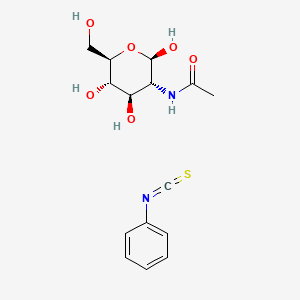
N-acetyl-beta-d-glucosamine phenylisothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-beta-d-glucosamine phenylisothiocyanate is a chemical compound with the empirical formula C15H18N2O6S and a molecular weight of 354.38 g/mol . This compound is a derivative of N-acetylglucosamine, which is an amide derivative of the monosaccharide glucose . It is significant in several biological systems and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-beta-d-glucosamine phenylisothiocyanate typically involves the reaction of N-acetyl-beta-d-glucosamine with phenylisothiocyanate. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where chitinase enzymes are used to convert chitin (a natural polymer found in the exoskeletons of crustaceans) into N-acetylglucosamine, which is then reacted with phenylisothiocyanate . This method is environmentally friendly and offers high yields.
化学反应分析
Types of Reactions
N-acetyl-beta-d-glucosamine phenylisothiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
N-acetyl-beta-d-glucosamine phenylisothiocyanate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-acetyl-beta-d-glucosamine phenylisothiocyanate involves its interaction with specific molecular targets and pathways. . This modification can regulate the activity of enzymes and transcription factors, influencing various cellular processes.
相似化合物的比较
Similar Compounds
N-acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-acetyl-beta-d-glucosaminidase: An enzyme that breaks down N-acetylglucosamine.
Uniqueness
N-acetyl-beta-d-glucosamine phenylisothiocyanate is unique due to its phenylisothiocyanate group, which allows it to form neoglycoproteins and other complex molecules. This makes it valuable in research and industrial applications where specific modifications and interactions are required .
属性
分子式 |
C15H20N2O6S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
isothiocyanatobenzene;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6.C7H5NS/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;9-6-8-7-4-2-1-3-5-7/h4-8,10,12-14H,2H2,1H3,(H,9,11);1-5H/t4-,5-,6-,7-,8-;/m1./s1 |
InChI 键 |
RAZLJXLFJDLGCW-TVLNMICESA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O.C1=CC=C(C=C1)N=C=S |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O.C1=CC=C(C=C1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
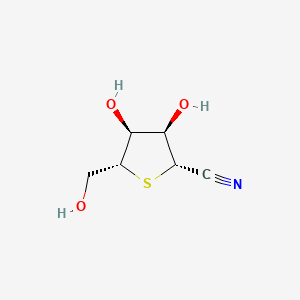
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
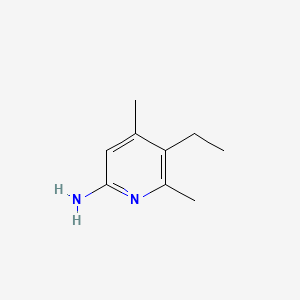
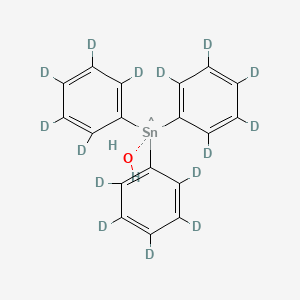
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
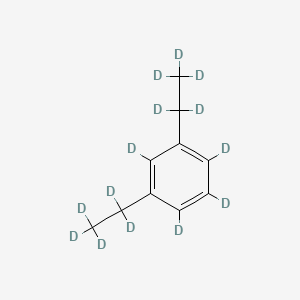
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

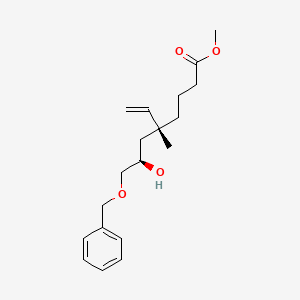
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
